molecular formula C18H21F2N5O5S B2401522 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 868983-66-8

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2401522
CAS No.: 868983-66-8
M. Wt: 457.45
InChI Key: RUAYTROQZNAXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a diamide derivative featuring a 1,3-oxazolidin-2-yl scaffold substituted with a 2,5-difluorobenzenesulfonyl group and an ethanediamide linker connected to a 3-(1H-imidazol-1-yl)propyl moiety. The structural complexity arises from the integration of sulfonamide, oxazolidinone, and imidazole pharmacophores, which are commonly associated with bioactive molecules. The imidazole moiety, a heterocyclic aromatic system, is notable for its role in coordination chemistry and biological activity, such as in antifungal or anticancer agents .

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O5S/c19-13-2-3-14(20)15(10-13)31(28,29)25-8-9-30-16(25)11-23-18(27)17(26)22-4-1-6-24-7-5-21-12-24/h2-3,5,7,10,12,16H,1,4,6,8-9,11H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYTROQZNAXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide typically involves multiple steps, starting with the preparation of the oxazolidinyl ring. One common method involves the reaction of 2,5-difluorobenzene sulfonyl chloride with an appropriate oxazolidinone precursor under basic conditions to form the sulfonyl-oxazolidinyl intermediate. This intermediate is then reacted with an imidazolylpropylamine derivative to form the final oxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of sulfoxides, sulfones, or substituted products depending on the conditions applied.

Biology

The biological applications of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide include:

Antimicrobial Activity : The oxazolidine moiety is linked to antimicrobial effects against gram-positive bacteria. Studies indicate that compounds with similar structures exhibit potent antibacterial activity.

Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in various biological pathways. For instance, it may inhibit steroid sulfatase (STS), a target in cancer therapy. Molecular modeling suggests strong interactions with the active site of STS.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications. Its ability to inhibit specific enzymes or pathways involved in disease processes makes it a candidate for drug development. The difluorobenzenesulfonyl group can form strong interactions within active sites of enzymes, potentially leading to significant inhibitory effects.

Industry

The compound is also utilized in industrial applications for developing new materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for creating innovative products in various sectors.

Case Study 1: Antimicrobial Properties

Research conducted on compounds similar to this compound highlighted its effectiveness against resistant strains of bacteria. In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations.

Case Study 2: Enzyme Inhibition Mechanism

A study focused on the interaction of this compound with steroid sulfatase revealed that it binds effectively to the enzyme's active site. Kinetic assays indicated a competitive inhibition mechanism, suggesting potential applications in cancer treatment by modulating steroid metabolism.

Mechanism of Action

The mechanism of action of N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolidinyl and imidazolyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Fluorobenzenesulfonyl Derivatives

A closely related compound, N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide (), differs only in the substitution pattern of the benzenesulfonyl group (4-fluoro vs. 2,5-difluoro). Key comparisons include:

Property Target Compound (2,5-diF) 4-Fluoro Analogue
Substituent Position 2,5-Difluoro (meta/para) 4-Fluoro (para)
Electronic Effects Enhanced electron-withdrawing Moderate electron-withdrawing
Steric Hindrance Higher due to two fluorine atoms Lower
Potential Bioactivity Likely improved metabolic stability May exhibit faster clearance

The 2,5-difluoro substitution likely increases lipophilicity (logP) compared to the mono-fluoro analogue, which could enhance membrane permeability but reduce aqueous solubility .

Functional Group Comparisons: Pesticide Chemicals

lists compounds with overlapping functional groups:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Shares the oxazolidinone core but lacks sulfonamide and imidazole groups. Oxadixyl is a fungicide, suggesting that the oxazolidinone scaffold alone may confer antifungal activity. The target compound’s imidazole moiety could broaden its mechanism of action (e.g., cytochrome P450 inhibition).
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): A sulfonamide herbicide with a triazolopyrimidine ring. The target compound’s imidazole and ethanediamide groups may shift its selectivity toward non-plant targets, such as microbial or mammalian enzymes .

Research Findings and Inferences

  • The imidazole group’s metal-binding capacity may enable catalytic or chelation-based mechanisms.
  • Stability : The 2,5-difluoro substitution may confer resistance to oxidative degradation compared to the 4-fluoro analogue, as electron-withdrawing groups often stabilize sulfonamides.
  • Synthsis Challenges : The ethanediamide linker introduces conformational flexibility, which could complicate crystallization but enhance target adaptability.

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several significant functional groups, including:

  • Difluorobenzenesulfonyl group : Known for its role in enhancing binding affinity to biological targets.
  • Oxazolidin ring : Contributes to the compound's stability and potential interactions with enzymes.
  • Ethanediamide moiety : Imparts additional hydrogen-bonding capabilities that may enhance biological activity.

Chemical Formula

C13H15F2N3O5SC_{13}H_{15}F_{2}N_{3}O_{5}S

IUPAC Name

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorobenzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may also contribute to the compound’s binding affinity and specificity.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the substituents on the oxazolidin ring and imidazole moiety can significantly alter the compound's potency and selectivity against various biological targets. For instance, substituents that enhance lipophilicity tend to increase cellular uptake and bioavailability.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Analgesic Properties : Demonstrated significant pain relief in rodent models, suggesting potential as a therapeutic agent for pain management .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

  • Toxicity Assessment : Preliminary studies indicate a favorable safety profile at therapeutic doses.
  • Efficacy in Disease Models : Exhibited promising results in models of inflammation and infection.

Study 1: Analgesic Activity

A study evaluated the analgesic effects of various analogs derived from this compound. The results indicated that specific structural modifications led to enhanced analgesic properties compared to standard treatments. The structure-activity relationship highlighted that the presence of both the oxazolidin and imidazole components was crucial for activity .

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound. It was found to inhibit growth in several pathogenic bacteria, demonstrating its potential as a lead compound for developing new antibiotics. The study emphasized the importance of the difluorobenzenesulfonyl group in enhancing antimicrobial activity through improved binding to bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnalgesicSignificant pain relief
ToxicityFavorable safety profile

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Substituted imidazole moietyImproved binding affinity
Variations in oxazolidin ringAltered enzyme inhibition

Q & A

Q. What advanced reactor designs enhance scalability of the synthesis?

  • Methodological Answer : Implement continuous-flow reactors with in-line analytics (e.g., FTIR, Raman spectroscopy) for real-time monitoring. Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize side reactions. For heterogeneous catalysis, explore packed-bed reactors with immobilized catalysts to improve recyclability .

Data Contradiction Analysis

  • Example : Conflicting IC50 values in enzymatic vs. cell-based assays may arise from differential membrane permeability or intracellular metabolism. Address this by:
    • Quantifying intracellular compound concentrations via LC-MS.
    • Using shRNA knockdowns to confirm target engagement.
    • Applying systems biology models to integrate assay-specific variables (e.g., efflux pump activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.